MART-1 (27-35) is a peptide derived from the Melanoma-associated antigen recognized by T cells-1, commonly referred to as MART-1 or Melan A. This peptide corresponds to the amino acid sequence AAGIGILTV, specifically the 27th to 35th residues of the MART-1 protein. MART-1 is predominantly expressed in melanocytes and is significantly associated with melanoma, a type of skin cancer. Its restricted expression pattern makes it a valuable biomarker for diagnostic purposes and a target for immunotherapy, particularly in cancer vaccines and adoptive cell therapy .
MART-1 is primarily sourced from human tissues, particularly melanocytes. It plays a critical role in the immune response against melanoma by being presented on Major Histocompatibility Complex (MHC) molecules, which are recognized by cytotoxic T cells. The peptide is synthesized for research and therapeutic applications through various chemical methods .
The synthesis of MART-1 (27-35) involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in laboratory settings. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin.
The synthesis begins with the attachment of the first amino acid to the resin, followed by deprotection and coupling steps that add subsequent amino acids. The final product is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC). The purity and identity of the synthesized peptide are confirmed through mass spectrometry and analytical HPLC .
The molecular formula of MART-1 (27-35) is , indicating a complex structure composed of carbon, hydrogen, nitrogen, and oxygen atoms. The specific sequence AAGIGILTV features hydrophobic and polar residues that contribute to its binding properties with MHC molecules.
The three-dimensional structure of this peptide can be modeled based on known structures of similar peptides bound to MHC class I molecules. The conformation adopted by MART-1 (27-35) is crucial for its recognition by T cell receptors .
MART-1 (27-35) participates in several biochemical interactions, primarily involving its binding to MHC class I molecules on antigen-presenting cells. This interaction is critical for the activation of T cells.
The binding affinity of MART-1 (27-35) can be enhanced through modifications such as amino acid substitutions or incorporation of beta-amino acids. Studies indicate that certain analogues exhibit improved stability and recognition by tumor-infiltrating lymphocytes, which can lead to more effective immune responses against melanoma .
The mechanism of action for MART-1 (27-35) involves its presentation on MHC class I molecules, allowing recognition by cytotoxic T lymphocytes. Upon recognition, these T cells become activated and initiate an immune response targeting melanoma cells expressing MART-1.
Research has shown that vaccination with MART-1 can stimulate a robust cytotoxic T-cell response, leading to tumor regression in some cases. The efficacy of this approach highlights the potential for MART-1 as a target in immunotherapy strategies .
MART-1 (27-35) is typically provided as a lyophilized powder that can be reconstituted in solution for experimental use. It should be stored at refrigeration temperatures or frozen for long-term storage.
The peptide exhibits characteristics typical of small proteins, including solubility in polar solvents like dimethyl sulfoxide (DMSO). Its stability can be influenced by environmental factors such as pH and temperature .
MART-1 (27-35) has several scientific applications:
CAS No.: 197654-04-9
CAS No.: 3089-11-0
CAS No.: 101-87-1
CAS No.: 618903-56-3
CAS No.: 334-20-3
CAS No.: 4300-27-0